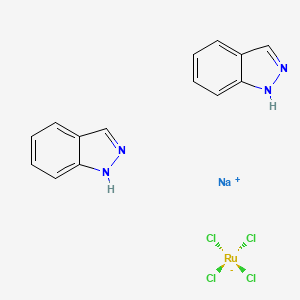

sodium;1H-indazole;tetrachlororuthenium(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] typically involves the reaction of ruthenium trichloride (RuCl3) with an excess of 1H-indazole in a concentrated hydrochloric acid solution. The resulting indazolium salt is then treated with cesium chloride (CsCl), followed by a salt exchange to convert the cesium salt to the final sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often prepared as a lyophilized powder for parenteral administration .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions due to the presence of ruthenium in different oxidation states.

Substitution Reactions: Ligand exchange reactions are common, where the indazole ligands can be replaced by other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.

Substitution: Ligand exchange can be facilitated by using solvents like dimethyl sulfoxide (DMSO) and varying the pH of the reaction medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield a variety of ruthenium-ligand complexes .

Wissenschaftliche Forschungsanwendungen

Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] exerts its effects involves multiple pathways:

Inhibition of GRP78: The compound inhibits glucose-regulated protein 78 (GRP78), a key player in the unfolded protein response (UPR), leading to cellular stress and apoptosis.

Induction of Reactive Oxygen Species (ROS): It induces the production of ROS, causing DNA damage and cell death.

Synergistic Effects: The compound can enhance the efficacy of other chemotherapeutic agents, leading to improved cancer cell death.

Vergleich Mit ähnlichen Verbindungen

Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] is unique compared to other similar compounds due to its specific ligand coordination and therapeutic potential. Similar compounds include:

These compounds share some chemical similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] in the field of medicinal chemistry .

Biologische Aktivität

Sodium;1H-indazole;tetrachlororuthenium(1-), with the CAS number 197723-00-5, is a complex compound that combines the indazole moiety with a ruthenium center. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its molecular formula is C14H12Cl4N4NaRu, and it has a molecular weight of 502.138 g/mol. The compound's structure includes a sodium ion and a tetrachlororuthenium(1-) center, which contributes to its unique properties and biological activities.

| Property | Value |

|---|---|

| IUPAC Name | sodium;1H-indazole;tetrachlororuthenium(1-) |

| Molecular Formula | C14H12Cl4N4NaRu |

| Molecular Weight | 502.138 g/mol |

| Purity | ≥95% |

| InChI | InChI=1S/2C7H6N2.4ClH.Na.Ru/c21-2-4-7-6(3-1)5-8-9-7;;;;;;/h21-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4 |

| SMILES | C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].ClRu-(Cl)Cl |

Anticancer Properties

Sodium;1H-indazole;tetrachlororuthenium(1-) has shown promise as an anticancer agent . Research indicates that compounds containing the indazole structure often exhibit significant antitumor activity . For instance, related indazole derivatives have been reported to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms, including interference with cell signaling pathways and induction of oxidative stress .

The biological activity of sodium;1H-indazole;tetrachlororuthenium(1-) can be attributed to several mechanisms:

- Apoptosis Induction : The compound acts as an antineoplastic agent that promotes programmed cell death in cancer cells, which is crucial for preventing tumor progression.

- Reactive Oxygen Species (ROS) Generation : It may enhance ROS levels within cells, leading to oxidative stress that can damage cellular components and trigger apoptotic pathways.

- Inhibition of Key Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Indazole Derivatives : A study highlighted that derivatives of indazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indazole structure can enhance anticancer activity .

- Molecular Docking Studies : Research utilizing molecular docking simulations demonstrated that certain indazole derivatives bind effectively to target proteins involved in cancer progression, indicating their potential as therapeutic agents .

- Clinical Development : Sodium hydride; tetrachloro-bis(1H-indazol-2-yl)ruthenium has been noted for its role in clinical development for solid tumors, showcasing the therapeutic promise of ruthenium-based compounds .

Eigenschaften

Molekularformel |

C14H12Cl4N4NaRu |

|---|---|

Molekulargewicht |

502.1 g/mol |

IUPAC-Name |

sodium;1H-indazole;tetrachlororuthenium(1-) |

InChI |

InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4 |

InChI-Schlüssel |

WVVOCRYXBTVDRN-UHFFFAOYSA-J |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru-](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.